molecular formula C8H15NO3 B3111984 (E)-4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one CAS No. 187242-85-9

(E)-4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one

Cat. No.: B3111984
CAS No.: 187242-85-9
M. Wt: 173.21 g/mol
InChI Key: DFZIBCAWOSFLFR-AATRIKPKSA-N
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Description

(E)-4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one is an organic compound that belongs to the class of enaminones Enaminones are compounds that contain both an enamine and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one typically involves the reaction of dimethylamine with a suitable precursor such as 1,1-dimethoxy-3-buten-2-one. The reaction is carried out under controlled conditions to ensure the formation of the desired (E)-isomer. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is typically conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and advanced reaction monitoring techniques ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as halides, thiols, or amines can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted enaminones.

Scientific Research Applications

(E)-4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one has several scientific research applications, including:

    Organic Synthesis: It serves as a versatile building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including its use as a precursor for drug development.

    Material Science: It is used in the development of novel materials with specific electronic or optical properties.

    Biological Studies:

Mechanism of Action

The mechanism of action of (E)-4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile in different reactions, depending on the specific conditions. Its enamine and ketone functional groups allow it to participate in a wide range of chemical transformations, making it a valuable intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethyl enaminones: These compounds share a similar enamine structure but may have different substituents.

    Dimethylaminopropylamine: This compound contains a dimethylamino group but differs in its overall structure and reactivity.

    Tetrakis(dimethylamino)ethylene: This compound is a homogenous stoichiometric reductant with high functional group tolerance.

Uniqueness

(E)-4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions

Properties

IUPAC Name

(E)-4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-9(2)6-5-7(10)8(11-3)12-4/h5-6,8H,1-4H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFZIBCAWOSFLFR-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)C(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187242-85-9, 67751-23-9
Record name [(1E)-4,4-dimethoxy-3-oxobut-1-en-1-yl]dimethylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 67751-23-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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